

Tautomerism of 6-methoxyquinolin-2(1H)-one and its hydroxyquinoline form

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Compound of Interest

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Tautomerism of 6-methoxyquinolin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium between **6-methoxyquinolin-2(1H)-one** and its hydroxyquinoline form, 6-methoxy-2-hydroxyquinoline. This equilibrium is of significant interest in medicinal chemistry and drug development due to its influence on the molecule's physicochemical properties, biological activity, and interaction with therapeutic targets. This document details the structural aspects, quantitative data, experimental protocols for characterization, and the relevance of this tautomerism in a biological context.

The Tautomeric Equilibrium: Keto vs. Enol

6-Methoxyquinolin-2(1H)-one exists in a dynamic equilibrium between two tautomeric forms: the keto (lactam) form and the enol (lactim) form. The equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.

Generally, for 2-quinolinone systems, the keto form is the more stable and, therefore, the predominant tautomer in most environments, including the solid state and in various solvents. This preference is largely attributed to the greater thermodynamic stability of the cyclic amide

group in the keto form compared to the iminol group in the enol form.[\[1\]](#) The position of the equilibrium can be influenced by factors such as solvent polarity, pH, and temperature.[\[2\]](#)[\[3\]](#)

Quantitative Data

While specific experimental data for the tautomeric equilibrium constant (KT) of **6-methoxyquinolin-2(1H)-one** is not readily available in the reviewed literature, analysis of closely related quinolinone derivatives and computational studies provide valuable insights. The equilibrium constant is defined as $KT = [\text{enol}]/[\text{keto}]$.

Table 1: Spectroscopic Data for Tautomer Identification

Spectroscopic Method	6-methoxyquinolin-2(1H)-one (Keto form)	6-methoxy-2-hydroxyquinoline (Enol form)	Reference
1H NMR (CDCl ₃ , ppm)	~3.86 (s, 3H, -OCH ₃), ~6.98-7.98 (m, aromatic H), ~8.73 (br s, 1H, N-H)	Expected deshielding of aromatic protons compared to the keto form. O-H signal would be present.	[1]
13C NMR (DMSO-d ₆ , ppm)	~55.5 (-OCH ₃), ~113-140 (aromatic C), ~161 (C=O)	C=O signal absent. C-OH signal would appear at a different chemical shift.	[4]
UV-Vis (λ_{max} , nm)	Typically shows absorption bands in the UV region.	The enol form is expected to have a different absorption maximum due to the altered chromophore.	[5]
Fluorescence Emission (λ_{em} , nm)	Fluorescence properties are dependent on the solvent and substitution.	The enol form, being more aromatic, may exhibit different fluorescence characteristics. [6]	[7]

Note: The ^1H and ^{13}C NMR data for the keto form are based on available spectral data for 6-methoxyquinoline and 6-methoxy-2(1H)-quinolinone. The characteristics for the enol form are predicted based on general principles of tautomerism in quinolinone systems.

Table 2: Computational Data for Tautomer Stability

While a specific computational study for **6-methoxyquinolin-2(1H)-one** was not found, studies on similar quinolone systems consistently show the keto form to be more stable. For example, theoretical calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate and ethyl 4-hydroxy-5-methylquinoline-3-carboxylate show a clear preference for the keto (oxo) form.[8]

Tautomer System	Computational Method	Relative Gibbs Free Energy (ΔG)	Calculated KT (at 298.15 K)	Reference
2-Hydroxyquinoline / 2-Quinolone	CBS-QB3	Keto form is more stable	KT << 1	[3]
Substituted Quinolones	DFT (B3LYP/6-311++G(d,p))	Keto form is generally more stable	KT << 1	[8]

Note: The values for KT are qualitative, indicating a strong preference for the keto form.

Experimental Protocols

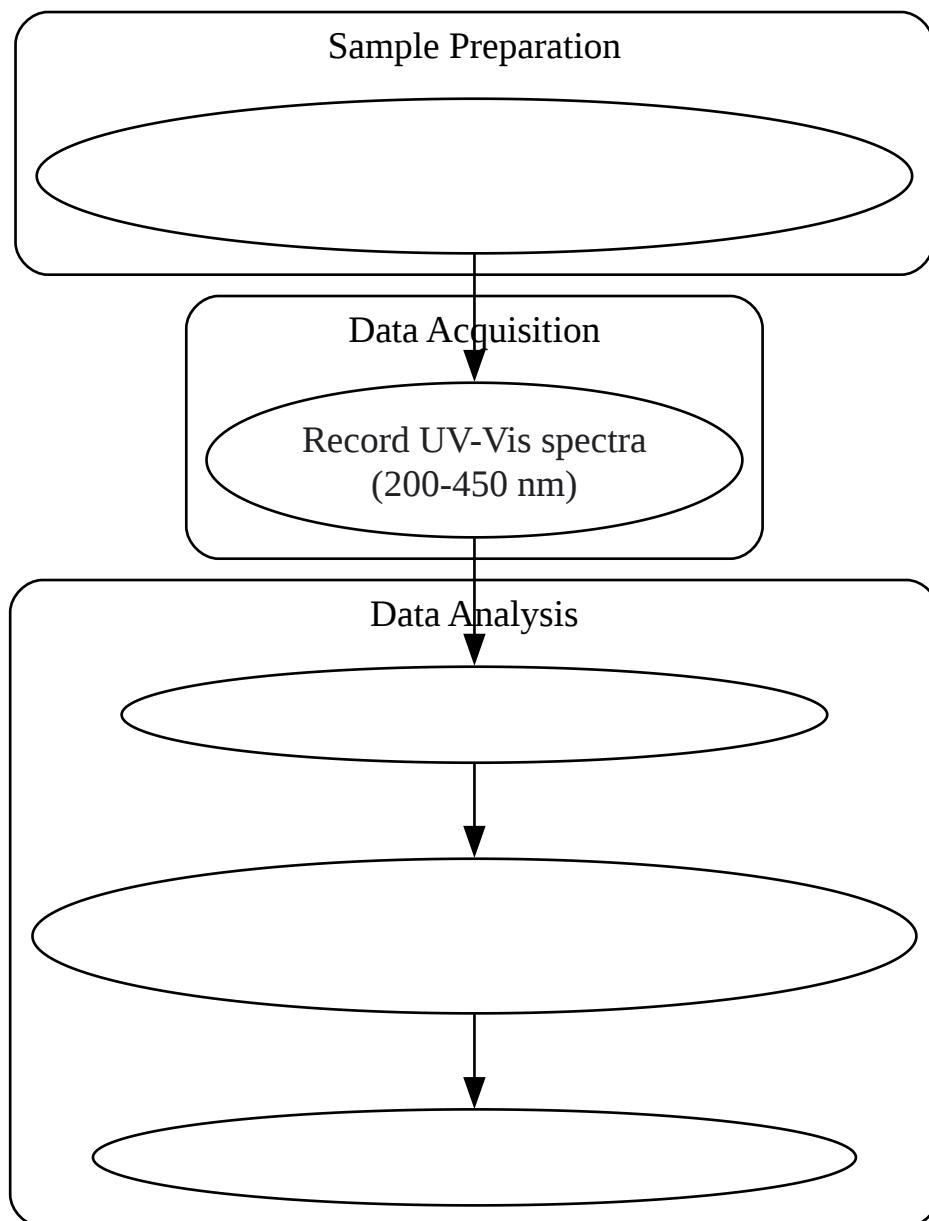
A comprehensive understanding of the tautomeric equilibrium requires a combination of spectroscopic and computational methods.

UV-Vis Spectroscopy

This technique is useful for quantifying the tautomeric ratio in solution, provided the two tautomers have distinct absorption spectra.[1][9]

Protocol:

- Sample Preparation: Prepare stock solutions of **6-methoxyquinolin-2(1H)-one** in various solvents of differing polarity (e.g., cyclohexane, ethanol, water) at a concentration of approximately 10-4 to 10-5 M.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm for each solvent.
- Data Analysis:
 - Identify the absorption maxima (λ_{max}) for each tautomer if distinguishable.
 - To accurately determine the concentration of each tautomer and calculate the equilibrium constant (K_T), the molar extinction coefficients (ϵ) for the pure keto and enol forms are required. These can be determined experimentally using "locked" derivatives (e.g., 1-methyl-**6-methoxyquinolin-2(1H)-one** for the keto form and 2,6-dimethoxyquinoline for the enol form) that cannot tautomerize.^[1]
 - The tautomeric ratio can be calculated using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.



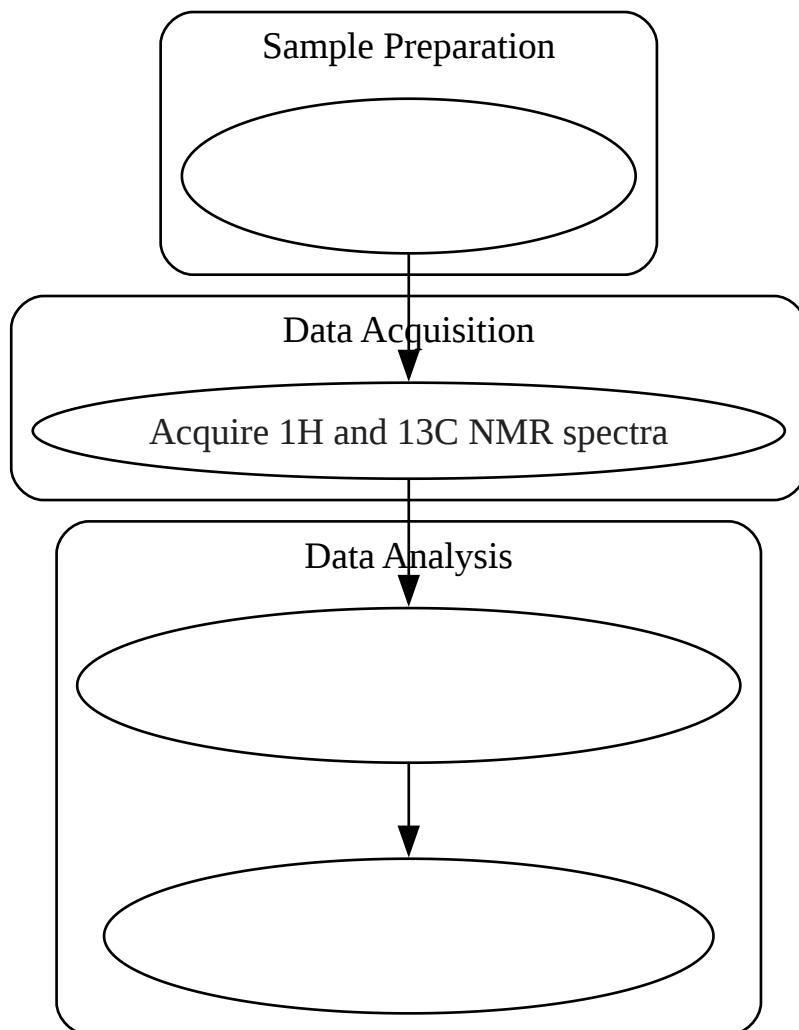
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of tautomers in solution, as the chemical shifts of nuclei are highly sensitive to their electronic environment.[\[1\]](#)[\[10\]](#)[\[11\]](#)

Protocol:

- Sample Preparation: Dissolve **6-methoxyquinolin-2(1H)-one** in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 5-10 mg/mL.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans.
- Data Analysis:
 - In the ¹H NMR spectrum, the presence of distinct signals for the N-H proton (keto form) and the O-H proton (enol form) can indicate the presence of both tautomers, although rapid proton exchange may lead to a single, broadened peak.
 - The ¹³C NMR spectrum is often more informative. The chemical shift of the carbonyl carbon (C=O) in the keto form (~161 ppm) is significantly different from the C-OH carbon in the enol form.
 - The tautomeric ratio can be determined by integrating the signals corresponding to each distinct tautomer.



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Fluorescence Spectroscopy

Fluorescence spectroscopy can provide insights into the excited-state properties of the tautomers. Hydroxyquinolines are known to be fluorescent, and their emission properties are often sensitive to the environment.[\[6\]](#)[\[12\]](#)

Protocol:

- Sample Preparation: Prepare dilute solutions (e.g., 10-5 to 10-6 M) of **6-methoxyquinolin-2(1H)-one** in various solvents.
- Instrumentation: A spectrofluorometer.

- Data Acquisition:
 - Record the absorption spectrum to determine the optimal excitation wavelength (λ_{ex}).
 - Record the fluorescence emission spectrum by exciting the sample at λ_{ex} .
 - Record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence intensity (λ_{em}).
- Data Analysis:
 - Compare the emission spectra in different solvents to assess the influence of the environment on the tautomeric equilibrium in the excited state.
 - Differences in the excitation and emission spectra may indicate the presence of different emitting species (i.e., the keto and enol tautomers).

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental findings.[2][8]

Protocol:

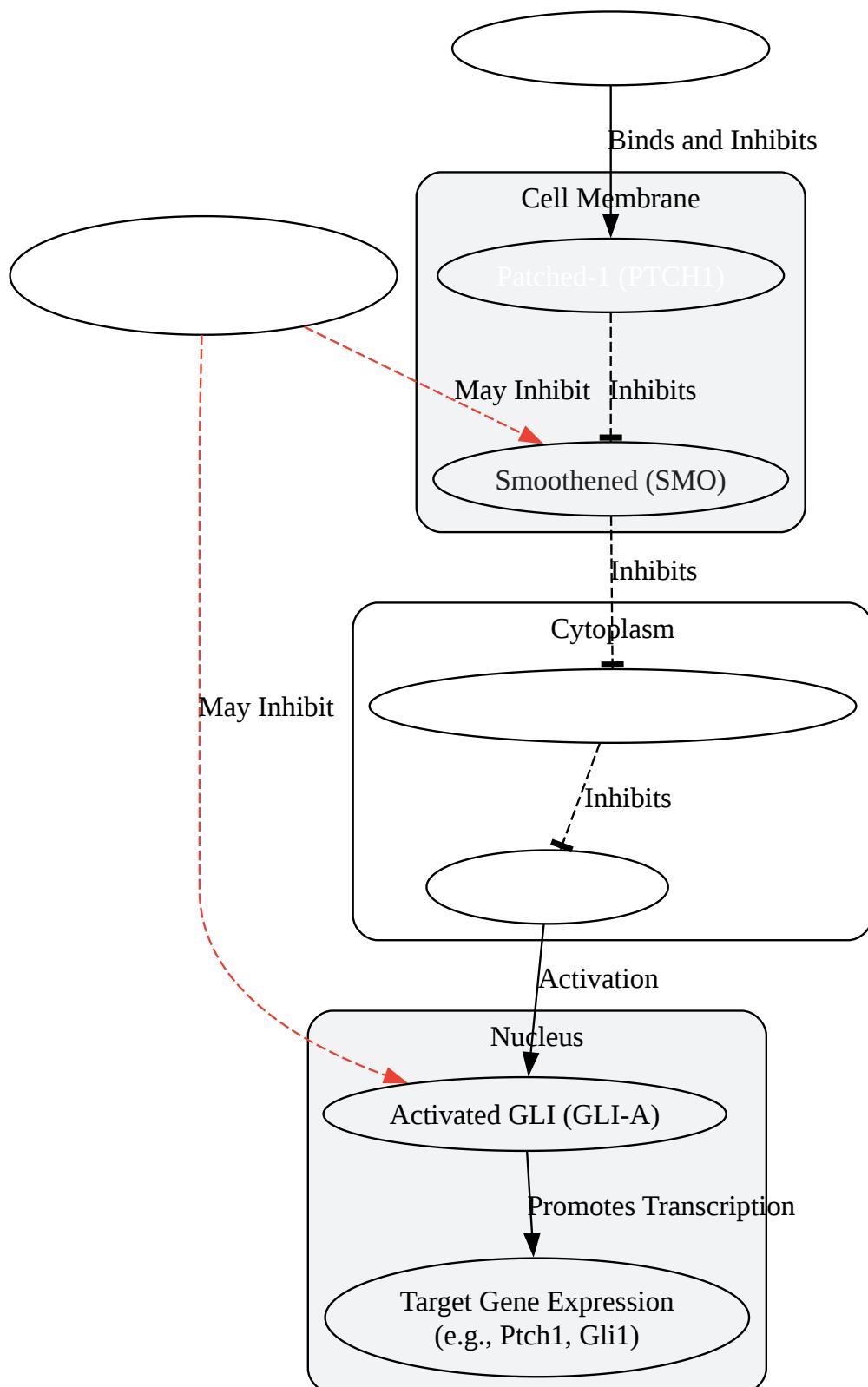
- Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- Model Building: Construct the 3D structures of both the **6-methoxyquinolin-2(1H)-one** and 6-methoxy-2-hydroxyquinoline tautomers.
- Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and in solution using a continuum solvation model (e.g., PCM, SMD). A common level of theory is B3LYP with a 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms that the structures are true energy minima.
- Energy Calculation: Calculate the Gibbs free energies (G) of the optimized structures.

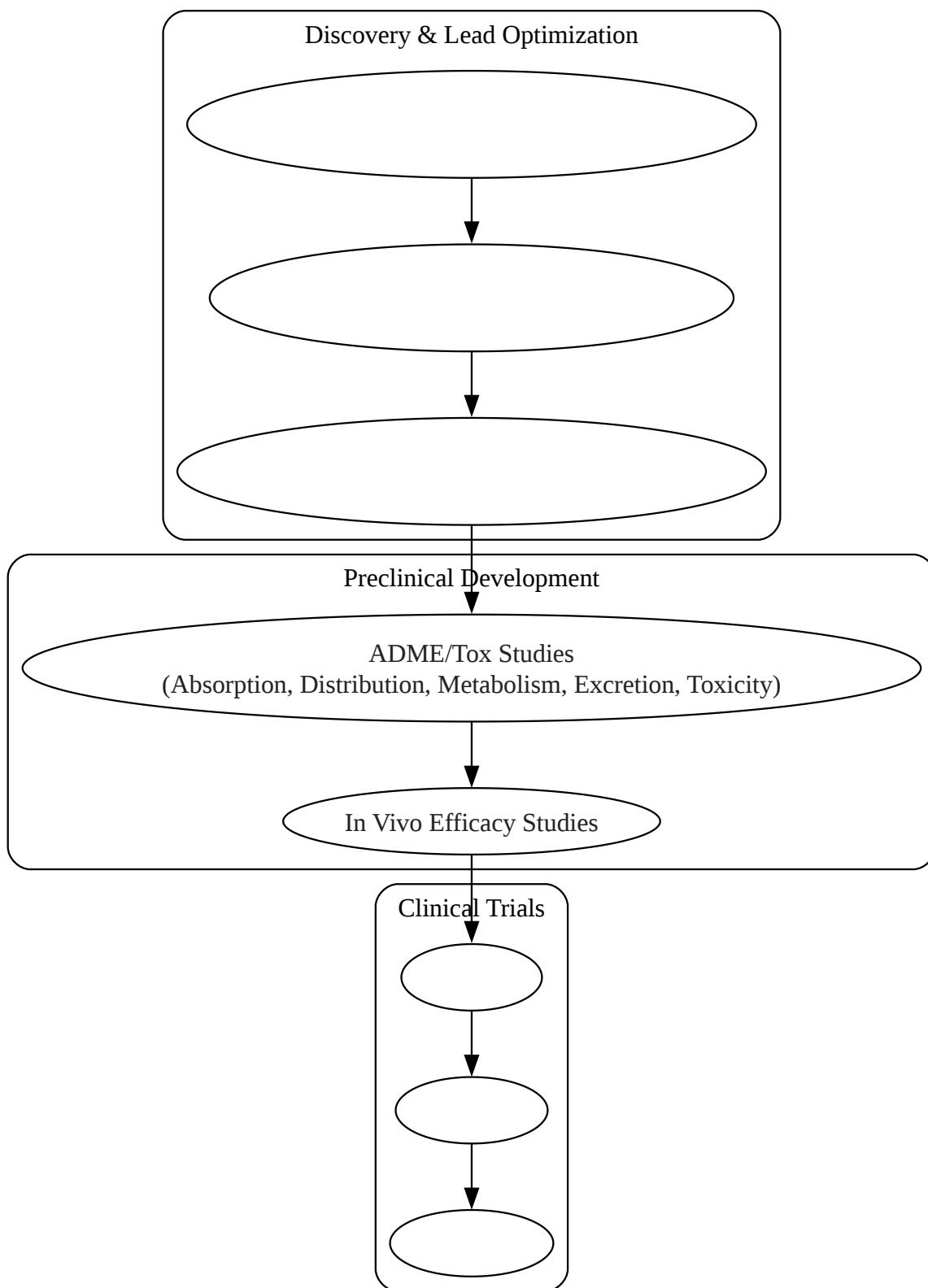
- Data Analysis:
 - Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers:
$$\Delta G = G_{\text{enol}} - G_{\text{keto}}$$
 - The equilibrium constant can then be calculated using the equation: $K_T = \exp(-\Delta G/RT)$, where R is the gas constant and T is the temperature.

Relevance in Drug Development and Signaling Pathways

The tautomeric state of a molecule can significantly impact its biological activity. The different hydrogen bonding patterns, lipophilicity, and overall shape of the keto and enol forms can lead to different interactions with biological targets such as enzymes and receptors.

Quinolone-2(1H)-one derivatives have been investigated as inhibitors of the Hedgehog signaling pathway (HSP), which is implicated in various cancers.[\[13\]](#) The ability of these compounds to modulate the HSP highlights the therapeutic potential of this scaffold.

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Conclusion

The tautomerism of **6-methoxyquinolin-2(1H)-one** is a critical aspect of its chemistry, with the equilibrium predominantly favoring the keto form. A comprehensive characterization of this equilibrium, employing a combination of spectroscopic and computational methods, is essential for researchers in drug development. Understanding the factors that influence the tautomeric ratio and the distinct properties of each tautomer will enable the rational design of more effective and targeted therapeutics based on the quinolinone scaffold.

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